4H-8-Thia-6a-azafluoranthen-7-one, 5,6,9,10-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-8-Thia-6a-azafluoranthen-7-one, 5,6,9,10-tetrahydro- is a heterocyclic compound with the molecular formula C14H13NOS. It is characterized by the presence of sulfur and nitrogen atoms within its fused ring structure, making it a unique compound in the realm of organic chemistry .
Preparation Methods
The synthesis of 4H-8-Thia-6a-azafluoranthen-7-one, 5,6,9,10-tetrahydro- involves multiple steps, typically starting from commercially available reagents. The synthetic routes often include cyclization reactions, where the formation of the fused ring system is a critical step. Reaction conditions such as temperature, solvent, and catalysts play a significant role in the yield and purity of the final product .
Chemical Reactions Analysis
4H-8-Thia-6a-azafluoranthen-7-one, 5,6,9,10-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4H-8-Thia-6a-azafluoranthen-7-one, 5,6,9,10-tetrahydro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 4H-8-Thia-6a-azafluoranthen-7-one, 5,6,9,10-tetrahydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in its structure allow it to form specific interactions with these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4H-8-Thia-6a-azafluoranthen-7-one, 5,6,9,10-tetrahydro- include:
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-: This compound shares a similar fused ring structure but lacks the sulfur and nitrogen atoms.
(3aS,4R,7R)-1,4,9,9-Tetramethyl-5,6,7,8-tetrahydro-4H-3a,7-methanoazulene: Another heterocyclic compound with a different arrangement of atoms and functional groups.
The uniqueness of 4H-8-Thia-6a-azafluoranthen-7-one, 5,6,9,10-tetrahydro- lies in its specific arrangement of sulfur and nitrogen within the fused ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13NOS |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
13-thia-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-14-one |
InChI |
InChI=1S/C14H13NOS/c16-14-13-11(6-8-17-14)10-5-1-3-9-4-2-7-15(13)12(9)10/h1,3,5H,2,4,6-8H2 |
InChI Key |
CJWDGPPVTVEWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C4=C(N3C1)C(=O)SCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.